![molecular formula C18H15BrN2O3 B213799 3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)
3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide
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Overview
Description
3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a protein called BET bromodomain, which plays a crucial role in regulating gene expression. The compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and other diseases.
Scientific Research Applications
Molecular Structure and Synthesis
Molecular Structure Analysis : Compounds similar to 3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide have been analyzed for their molecular structure. For instance, 2,6-Dimthyl-N-(5-mthyl-3-isoxazolyl)benzamide was studied for its molecular structure, showcasing two planar parts, an N-3-amido-5-methylisoxazole group, and a 2,6-dimethylbenzene group (Rodier et al., 1993).
Synthesis Techniques : Innovative synthesis methods for similar compounds have been explored. For example, N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides were synthesized using microwave irradiation, a more efficient and cleaner method compared to traditional heating (Saeed, 2009).
Pharmacological Applications
Antimicrobial Properties : Some benzamide derivatives, including 2/3 (1H-benzoimidazol-2-yl)-N-(5-methyl-3-isoxazolyl)-benzamides, have shown promising antimicrobial activities against various bacteria and fungi, outperforming standard drugs in certain cases (Rajanarendar et al., 2008).
Anti-fibrotic Drug Potential : A related compound, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, was investigated as an ALK5 inhibitor with potential as an oral anti-fibrotic drug, showing significant promise in pharmacokinetics and tissue distribution (Kim et al., 2008).
Chemical Properties and Reactivity
- Molecular Geometry and Electronic Properties : The molecular geometry and vibrational frequencies of compounds like 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide were analyzed, including their HOMO and LUMO energies and thermodynamic properties, providing insights into their chemical reactivity (Demir et al., 2015).
properties
Product Name |
3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide |
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Molecular Formula |
C18H15BrN2O3 |
Molecular Weight |
387.2 g/mol |
IUPAC Name |
3-[(4-bromophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C18H15BrN2O3/c1-12-9-17(21-24-12)20-18(22)14-4-2-3-13(10-14)11-23-16-7-5-15(19)6-8-16/h2-10H,11H2,1H3,(H,20,21,22) |
InChI Key |
YPKUSSVTPLQXIX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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